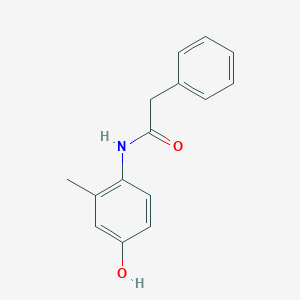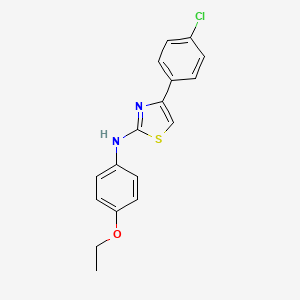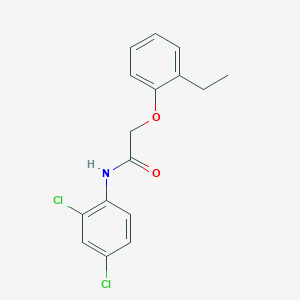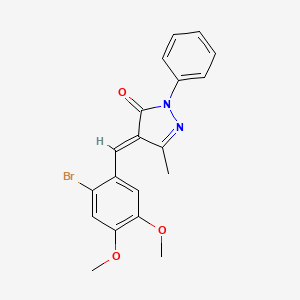
N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(4-hydroxyphenyl)acetamide, a closely related compound, has been achieved through a one-pot reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes, demonstrating a sustainable approach with a selectivity of 85 mol% under optimized conditions (A. Vavasori, Marco Capponi, L. Ronchin, 2023). Another synthesis method involves the acetylation, esterification, and ester interchange steps using N-methylaniline and chloracetyl chloride, achieving a total yield of 88.0% (Z. Zhong-cheng, Shu Wan-yin, 2002).
Molecular Structure Analysis
Extensive spectroscopic investigations, including Fourier transform infrared (FTIR) and FT-Raman spectra, have been carried out to determine the structural and thermodynamical characteristics of compounds closely related to N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide. These studies provide insight into the steric influence of methyl groups on the characteristic frequencies of the amide group (V. Arjunan, P. Ravindran, K. Subhalakshmi, S. Mohan, 2009).
Chemical Reactions and Properties
Research into derivatives of N-(2-hydroxyphenyl)acetamide has shown a broad spectrum of antibacterial and antifungal activities, indicating the potential for chemical modifications to enhance these properties (Tugba Ertan et al., 2007). Additionally, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide has been explored, revealing interesting structural and reactivity patterns (A. Nikonov et al., 2016).
Physical Properties Analysis
The crystal structure analysis of N-(2-Methylphenyl)acetamide, a compound structurally similar to N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide, has been conducted to understand its conformation and bond parameters, providing a basis for the physical properties analysis (B. Gowda et al., 2007).
Chemical Properties Analysis
Silylation reactions involving N-(2-hydroxyphenyl)acetamide have been investigated, leading to the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, showcasing the compound's reactivity towards organometallic reagents and the resulting chemical properties (N. Lazareva et al., 2017).
特性
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-9-13(17)7-8-14(11)16-15(18)10-12-5-3-2-4-6-12/h2-9,17H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCOVXXFVUENFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7173138 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5535342.png)

![N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535355.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5535361.png)
![N-ethyl-2-(3-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5535364.png)
![3-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5535368.png)

![4-[2-(2-furylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5535378.png)

![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)
![4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one](/img/structure/B5535409.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5535425.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5535430.png)
